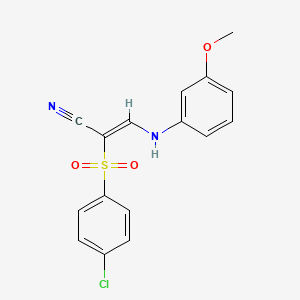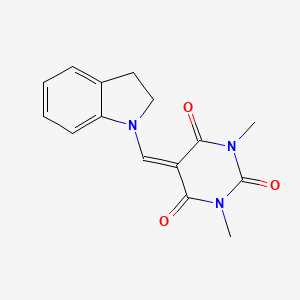![molecular formula C14H23NO4 B2368275 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2163715-16-8](/img/structure/B2368275.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid, also known as MBOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBOCA is a bicyclic compound that contains a carboxylic acid functional group, which makes it a versatile compound for use in the synthesis of other chemicals.
Scientific Research Applications
Chemical Analysis and Identification
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid and similar bicyclic acids are crucial in the chemical analysis of substances like oil sands process-affected water (OSPW). Advanced techniques like comprehensive multidimensional gas chromatography-mass spectrometry (GC×GC-MS) are employed to identify the presence of more than 100 C8-15 bicyclic acids in OSPW, shedding light on their complex structures and potential environmental impact (Wilde et al., 2015).
Structural and Substituent Analysis
The structure and effects of substituents on the acidity of bicyclic acids like 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid have been extensively studied. Investigations into the acidities of various substituted bicyclooctane-1-carboxylic acids provide insights into their chemical behavior and potential applications in different scientific fields, with calculations often agreeing well with observed gas-phase acidities (Wiberg, 2002).
Synthesis and Applications in Organic Chemistry
Efficient synthetic routes and applications in organic chemistry are also a significant area of research. For instance, the concise and practical syntheses of compounds like 8-oxa-3-aza-bicyclo[3.2.1]octane starting from various dicarboxylic acids highlight the potential of these bicyclic compounds in organic synthesis and pharmaceutical development (Zaytsev et al., 2016).
Molecular and Supramolecular Structures
Understanding the molecular and supramolecular structures of bicyclic acids and their derivatives is pivotal for their application in scientific research. Studies have delved into the crystal structures of hydroxycarboxylic acid derivatives, revealing how the conformation of certain groups affects the dimensionality of the supramolecular structures, which is crucial for their potential applications in materials science and drug development (Foces-Foces et al., 2005).
Mechanism of Action
Target of Action
The primary targets of EN300-3290751 are currently unknown. This compound is structurally similar to the family of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner Tropane alkaloids typically bind to their target receptors, altering their conformation and modulating their activity.
Biochemical Pathways
Tropane alkaloids, to which EN300-3290751 is structurally similar, are known to affect various biochemical pathways, particularly those involving neurotransmitters . .
Result of Action
The molecular and cellular effects of EN300-3290751’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter activity.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHROUJRABIASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)
![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)





